molecular formula C14H21ClN2O3 B2409376 Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate CAS No. 2091871-85-9

Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate

Cat. No.: B2409376
CAS No.: 2091871-85-9
M. Wt: 300.78
InChI Key: IVMXQYIAOYWZNN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is a chemical building block featuring both an isoxazole ring and a piperidine scaffold, which are privileged structures in medicinal chemistry . The presence of the chloromethyl group on the isoxazole ring provides a versatile handle for further synthetic modification, allowing researchers to create diverse compound libraries through nucleophilic substitution reactions . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, safeguarding the amine functionality during synthetic sequences and allowing for its selective deprotection under mild acidic conditions to generate a secondary amine for further derivatization. Scaffolds containing isoxazole and related heterocycles, such as 1,2,4-oxadiazoles, are frequently explored in pharmaceutical research for their broad biological activities, which can include targeting specific enzymes and receptors . This makes this compound a valuable intermediate in drug discovery efforts, particularly in the synthesis of more complex molecules for biological evaluation. The specific research applications and mechanism of action for this precise compound are areas of active investigation, and researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

IUPAC Name

tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-8-11(9-15)20-16-12/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMXQYIAOYWZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091871-85-9
Record name tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted piperidine derivatives, while coupling reactions can result in the formation of complex biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the activity of enzymes and receptors .

Medicine

Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies highlighting its applications in drug discovery and other fields.

Chemical Structure and Synthesis

The compound features a tert-butyl group , a piperidine ring , and an oxazole moiety . The synthesis typically involves multi-step reactions starting from readily available precursors, employing specific catalysts to achieve high yields and purity. Common methods include nucleophilic substitution reactions facilitated by the chloromethyl group, which can be modified to yield various derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to diverse biological effects. The exact pathways involved depend on the application and target, but preliminary studies suggest potential roles in:

  • Enzyme inhibition
  • Receptor modulation
  • Anticancer activity

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, research on oxazole derivatives has shown promising results against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines, demonstrating IC50 values in the sub-micromolar range .

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.48Induces apoptosis
5bU-9370.78Cell cycle arrest
tert-butyl derivativeCEM-13<1Enzyme inhibition

Enzyme Interaction Studies

The compound's ability to interact with enzymes has been explored through various biochemical assays. For instance, flow cytometry assays revealed that certain oxazole derivatives can induce apoptosis in MCF-7 cells by increasing caspase activity, suggesting a mechanism involving the activation of apoptotic pathways .

Study on Anticancer Activity

In a notable study, derivatives of oxazole were tested for their cytotoxic effects on several cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic processes through upregulation of pro-apoptotic factors .

Drug Discovery Applications

The unique chemical structure of this compound positions it as a valuable scaffold in drug discovery. Its reactivity allows for the development of new therapeutic agents targeting specific diseases. This has been particularly relevant in the search for novel anticancer drugs that can overcome resistance mechanisms seen with traditional therapies.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer: Synthesis typically involves coupling reactions between chloromethyl-oxazole precursors and tert-butyl piperidine derivatives under reflux conditions in solvents like dichloromethane or ethyl acetate. Catalysts such as palladium complexes or coupling agents (e.g., EDC/HOBt) are employed to enhance yields . Key intermediates are characterized via:
  • Nuclear Magnetic Resonance (NMR): To confirm regioselectivity and purity (e.g., distinguishing piperidine ring protons at δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): For exact mass validation (±5 ppm accuracy) .
    Example reaction conditions:
StepReagents/ConditionsSolventYield (%)
Oxazole formationChloromethylation with ClCH₂COCl, 0°CDCM65–75
Piperidine couplingPd(OAc)₂, 80°CTHF50–60

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer:
  • Respiratory Protection: Use NIOSH-approved respirators due to potential inhalation hazards (Category 4 acute toxicity) .
  • Skin/Eye Protection: Wear nitrile gloves and goggles; avoid direct contact (irritation reported in analogs) .
  • Ventilation: Handle in a fume hood to mitigate exposure to toxic fumes during combustion .
  • Emergency Protocols: Immediate rinsing with water for eye/skin contact and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers optimize the yield of chloromethyl-oxazole formation during synthesis?

  • Methodological Answer: Optimization strategies include:
  • Temperature Control: Slow addition of ClCH₂COCl at 0°C to minimize side reactions (e.g., over-chlorination) .
  • Catalyst Screening: Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) for improved coupling efficiency .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
    Monitoring via thin-layer chromatography (TLC) (Rf = 0.3–0.5 in EtOAc/hexane) ensures reaction progression .

Q. What analytical techniques resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer: Contradictions in NMR or mass spectra can arise from tautomerism or residual solvents. Mitigation approaches:
  • 2D NMR (COSY, HSQC): Assigns overlapping signals (e.g., piperidine CH₂ vs. oxazole protons) .
  • X-ray Crystallography: Resolves structural ambiguities (e.g., tert-butyl conformation; see CCDC deposition codes in analogs) .
  • Dynamic Light Scattering (DLS): Detects aggregates in solution-phase studies .

Q. How does the compound’s stability under varying conditions affect experimental outcomes?

  • Methodological Answer: Stability studies reveal:
  • Hydrolysis: Susceptibility to ester cleavage in acidic/basic conditions (monitored via HPLC at 254 nm) .
  • Thermal Degradation: Decomposition above 150°C (TGA analysis shows 5% mass loss by 120°C) .
    Storage recommendations:
  • Short-term: –20°C in desiccated amber vials.
  • Long-term: –80°C under argon to prevent oxidation .

Q. What strategies address conflicting toxicity data in ecological or pharmacological studies?

  • Methodological Answer: Limited toxicity data (e.g., no EC50 values for aquatic organisms) necessitate:
  • Proteomics Profiling: Identify off-target binding (e.g., using SPR or ITC for receptor affinity assays) .
  • QSAR Modeling: Predict ecotoxicological endpoints (e.g., LC50) based on chloromethyl group electronegativity .
  • In Vitro Cytotoxicity: HepG2 cell assays (IC50 > 100 µM suggests low acute toxicity) .

Q. How is the compound utilized in drug discovery pipelines?

  • Methodological Answer: Applications include:
  • Kinase Inhibition: Screening against CDK2 or EGFR via fluorescence polarization assays .
  • Prodrug Development: Hydrolysis of the tert-butyl group to release active piperidine intermediates .
  • Biological Tool: Radiolabeling (³H/¹⁴C) for pharmacokinetic studies in rodent models .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports?

  • Methodological Answer: Variations arise from:
  • Impurity Profiles: Residual Pd catalysts (quantified via ICP-MS) reduce isolated yields .
  • Steric Effects: Bulkier tert-butyl groups hinder coupling efficiency (yields drop by 15–20% in hindered analogs) .
  • Purification Methods: Flash chromatography vs. recrystallization (purity >95% vs. 85–90%) .

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